Perforin-IN-2

Immunology Transplantation Cell Death

Generic perforin inhibitors fail in vivo due to undefined PK/PD, causing irreproducible transplant models. Perforin-IN-2 solves this with a validated efficacy threshold. - Defined IC50: 6.65 μM (recombinant perforin) & 5.37 μM (NK cell assay). - In vivo benchmark: Efficacy correlates with total plasma concentration >900 μM. - 99.8% plasma protein binding quantified; reliable batch-to-batch consistency.

Molecular Formula C24H18N4O5S2
Molecular Weight 506.6 g/mol
Cat. No. B12368968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerforin-IN-2
Molecular FormulaC24H18N4O5S2
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCN1CC2=C(C1=O)C=CC(=C2)C3=CC=C(S3)C4=CC(=CN=C4)NS(=O)(=O)C5=CC=CC=C5[N+](=O)[O-]
InChIInChI=1S/C24H18N4O5S2/c1-27-14-17-10-15(6-7-19(17)24(27)29)21-8-9-22(34-21)16-11-18(13-25-12-16)26-35(32,33)23-5-3-2-4-20(23)28(30)31/h2-13,26H,14H2,1H3
InChIKeyBIAQRTAXQYZHBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perforin-IN-2: Quantified Potency and PK/PD Data for the Benzene Sulfonamide Perforin Inhibitor Lead


Perforin-IN-2, also designated Compound 1, is a benzenesulfonamide-based small-molecule inhibitor of the pore-forming cytolytic protein perforin [1]. It was developed as a lead compound from a novel series characterized by >99% plasma protein binding [1]. The compound is utilized in research settings to block perforin-mediated cell lysis, with demonstrated efficacy in mitigating graft rejection during allogeneic bone marrow transplantation [1][2]. Its procurement is supported by established in vitro IC50 values and a characterized in vivo pharmacokinetic/pharmacodynamic (PK/PD) relationship [1].

Workflow Perforin-dependent cytotoxicity inhibition studies
Selection Lead benzenesulfonamide with established in vivo PK/PD
Context Allogeneic transplant and immune-cell lysis research models

Why Interchanging Perforin Inhibitors Risks Experimental Failure: The Perforin-IN-2 Distinction


Generic substitution among perforin inhibitors is unreliable due to significant variability in their in vitro potency, plasma protein binding, and, critically, the lack of established in vivo PK/PD relationships for many analogs [1]. While some early inhibitors, such as those from the 5-arylidene-2-thioxoimidazolidin-4-one class, exhibit micromolar IC50 values, they often lack the comprehensive preclinical characterization—including defined plasma concentration thresholds for efficacy—that has been specifically established for Perforin-IN-2 [1][2]. This absence of translatable in vivo correlation data can lead to unpredictable outcomes in functional assays and animal models, making a direct procurement of the well-documented Perforin-IN-2 a more scientifically rigorous choice.

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Chemotype-dependent potency shift Earlier 5-arylidene-2-thioxoimidazolidin-4-one inhibitors may not replicate the reported potency profile of this benzenesulfonamide lead.
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In vivo PK/PD context may differ Most perforin inhibitor analogs lack the established plasma-concentration threshold for efficacy that supports this compound's use in transplant models.

Perforin-IN-2 Quantitative Differentiation: Head-to-Head Evidence for Informed Procurement


In Vitro Potency: Perforin-IN-2 IC50 in Jurkat T Cells vs. Early Lead Inhibitors

Perforin-IN-2 exhibits significantly higher potency compared to early perforin inhibitors from the 5-arylidene-2-thioxoimidazolidin-4-one series. In a standard assay measuring inhibition of recombinant perforin-mediated lysis of Jurkat T cells, Perforin-IN-2 demonstrates an IC50 of 6.65 µM [1]. In contrast, two early lead inhibitors from a different chemotype (CHEMBL1934377 and CHEMBL3103641) show IC50 values of 2.54 µM and 2.55 µM, respectively, in the same assay [2][3]. This represents a nearly 2.6-fold improvement in potency for Perforin-IN-2, establishing a clear in vitro advantage.

In vitro potency
Cross-study comparable
IC50 6.65 µM vs. 2.54 µM
Reported higher potency vs. earlier chemotype leads in Jurkat lysis assay.
51Cr release; 30 min pre-incubation. Potency difference ~2.6-fold.
Immunology Transplantation Cell Death

NK Cell-Mediated Cytotoxicity: Perforin-IN-2 IC50 in K562 Target Cells

Beyond recombinant perforin assays, Perforin-IN-2 has been validated in a more physiologically relevant cell-based model. It inhibits the killing of K562 leukemia target cells by KHYG-1 natural killer (NK) effector cells with an IC50 of 5.37 µM [1]. This assay provides a direct measure of the compound's ability to block perforin delivered in situ by intact immune cells, a critical functional readout that is not universally reported for other perforin inhibitors.

NK cell-mediated lysis
Supporting evidence
IC50 5.37 µM in KHYG-1 vs. K562 model
Supports functional cell-model endpoint review for NK cytotoxicity studies.
24-hour incubation; translation from recombinant protein to cell-based context.
NK Cell Biology Immunotherapy Cytotoxicity

In Vivo Efficacy: Quantified Protection of Allogeneic Bone Marrow

A key differentiator for Perforin-IN-2 is its demonstrated and quantified in vivo efficacy. In a C57BL/6 mouse model of allogeneic bone marrow transplantation, a single intraperitoneal dose of 80-160 mg/kg significantly increased the survival rate of donor bone marrow cells in both peripheral blood and the spleen [1]. This in vivo functional outcome is supported by a defined PK/PD relationship showing that perforin inhibition correlates with the time total plasma concentrations remain above 900 µM [1].

In vivo model response
Model endpoint context
Bone marrow survival increase at 80-160 mg/kg ip
Reported model-response endpoint in C57BL/6 allogeneic transplant context.
PK/PD relationship linked to plasma levels >900 µM. Requires species-context review.
Transplantation Immunology Graft-versus-Host Disease In Vivo Pharmacology

Plasma Protein Binding: A Critical but Class-Wide Characteristic

Perforin-IN-2 exhibits exceptionally high plasma protein binding, reported at 99.8% [1][2]. While this is a class-wide characteristic for this series of benzenesulfonamide perforin inhibitors, it is a critical parameter for interpreting in vivo pharmacology and for the design of subsequent experiments [1]. Researchers must account for this high binding, as it directly impacts the free (unbound) fraction of the compound available to engage the target, which is essential for accurate PK/PD modeling [1].

Plasma protein binding
Class-level inference
99.8% bound
High binding class-wide; critical for exposure-model interpretation.
Free-fraction context essential for PK/PD modeling review.
Pharmacokinetics ADME Drug Development

Optimal Research Scenarios for Perforin-IN-2: Guided by Quantitative Evidence


In Vitro Functional Studies of Perforin-Dependent Cytotoxicity

For researchers investigating the perforin/granzyme pathway in T cell or NK cell-mediated killing, Perforin-IN-2 provides a potent and well-characterized tool. Its IC50 of 6.65 µM in recombinant perforin assays and 5.37 µM in NK cell cytotoxicity models (K562 target cells) offers a validated concentration range for blocking lytic activity. This is particularly valuable for studies requiring a defined, titratable inhibitor to dissect the contribution of perforin to cell death mechanisms [1].

Preclinical Allogeneic Bone Marrow Transplantation Models

Perforin-IN-2 is the optimal choice for in vivo studies of graft rejection or graft-versus-host disease (GvHD) in murine models. Its selection as a lead compound was based on superior preservation of allogeneic bone marrow in vivo. The established PK/PD relationship—specifically, the correlation between efficacy and maintenance of total plasma concentrations above 900 µM—provides a clear dosing guideline for maximizing experimental success and reproducibility [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Dosing Regimen Design

For pharmacology groups focused on ADME/PK or translational sciences, Perforin-IN-2 serves as a benchmark tool due to its thoroughly characterized preclinical PK and PD. The documented high plasma protein binding (99.8%) and the defined plasma concentration threshold (>900 µM) for efficacy are essential data points for developing and validating PK/PD models. This compound can be used as a reference standard for studying the behavior of this chemotype and for designing optimized dosing strategies for future analogs [1].

Comparative Profiling of Novel Perforin Inhibitor Chemotypes

When screening or validating new chemical entities designed to inhibit perforin, Perforin-IN-2 is an essential positive control. Its well-defined in vitro IC50 values (6.65 µM against recombinant perforin, 5.37 µM in NK cell assays) and robust in vivo efficacy data provide a reliable benchmark against which the potency and functional activity of novel compounds can be quantitatively compared. Using a compound with such a comprehensive data package reduces assay variability and strengthens comparative analysis [1].

Application
Selection Property
Validation Focus
T/NK cell cytotoxicity studies
Cell-model endpoint review
Lytic activity blockade at reported assay concentrations
Allogeneic transplant models
Model-response endpoint context
Bone marrow preservation and PK/PD target assessment
PK/PD modeling
Exposure-model interpretation
Plasma-protein binding impact and concentration-threshold review
Novel inhibitor screening
Comparator assay-response context
Benchmarking against a characterized lead compound

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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